molecular formula C23H23N3O B5104232 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine

1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine

Cat. No. B5104232
M. Wt: 357.4 g/mol
InChI Key: QZPHBPYAEXUPON-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine, also known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPP belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine is not fully understood. However, studies have shown that 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has also been found to reduce blood glucose levels and improve insulin sensitivity in diabetic animal models. Furthermore, 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has also been found to exhibit low toxicity and high selectivity towards its target enzymes. However, 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine.

Future Directions

There are several future directions for the study of 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine. One area of research is the development of 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential use of 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine and its potential therapeutic applications.
Conclusion:
In conclusion, 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine, or 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine, is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, and has potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. While more research is needed to fully understand the mechanism of action and pharmacokinetics of 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine, it has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine involves the reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and piperidine in the presence of acetic acid as a catalyst. The reaction yields 1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine as a yellow solid with a melting point of 160-162°C.

properties

IUPAC Name

(Z)-3-(1,3-diphenylpyrazol-4-yl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c27-22(25-16-8-3-9-17-25)15-14-20-18-26(21-12-6-2-7-13-21)24-23(20)19-10-4-1-5-11-19/h1-2,4-7,10-15,18H,3,8-9,16-17H2/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPHBPYAEXUPON-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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